1-Bromohexa-1,5-diyne
Description
1-Bromohexa-1,5-diyne is a halogenated organic compound featuring a six-carbon chain with two terminal triple bonds (alkynes) and a bromine atom attached to one of the sp-hybridized carbons of a triple bond. Its structure makes it a valuable and versatile building block in the field of advanced organic synthesis. The presence of multiple reactive sites—the two alkyne groups and the carbon-bromine bond—allows for a variety of chemical transformations. The bromine substituent, in particular, enhances the electrophilic character of the adjacent carbon, making it susceptible to nucleophilic attack and a key participant in cross-coupling reactions. The specific positioning of the triple bonds at the 1 and 5 positions distinguishes its reactivity from other isomers, such as 1-bromohexa-2,4-diyne. This unique combination of functional groups enables chemists to construct complex molecular architectures, including conjugated systems and heterocyclic structures.
| Compound Identifier | Data |
| Name | This compound |
| CAS Number | 66097-61-8 chemsrc.com |
| Molecular Formula | C₆H₅Br molbase.com |
| Molecular Weight | 157.008 g/mol molbase.com |
| Key Features | Terminal alkyne, Vinyl bromide, Diyne |
Structure
2D Structure
3D Structure
Properties
CAS No. |
66097-61-8 |
|---|---|
Molecular Formula |
C6H5Br |
Molecular Weight |
157.01 g/mol |
IUPAC Name |
1-bromohexa-1,5-diyne |
InChI |
InChI=1S/C6H5Br/c1-2-3-4-5-6-7/h1H,3-4H2 |
InChI Key |
FXVPAHVBBPUAKH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC#CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromohexa 1,5 Diyne and Derivatives
Precursor Design and Strategic Functional Group Interconversions for 1-Bromohexa-1,5-diyne Scaffolds
The synthesis of this compound relies heavily on logical precursor design and the strategic application of functional group interconversions (FGIs). A retrosynthetic analysis points to several key precursors and synthetic routes.
The most direct precursor is hexa-1,5-diyne. The synthesis of this starting material can be accomplished through methods such as the alkylation of sodium acetylide with propargyl bromide. Once hexa-1,5-diyne is obtained, the challenge lies in its selective mono-bromination. This could potentially be achieved by treating the diyne with one equivalent of a brominating agent like NBS under carefully controlled conditions to favor the formation of the terminal bromoalkyne over di-bromination or other side reactions.
An alternative and often more controlled approach involves a convergent synthesis using coupling reactions. This strategy builds the C6 framework from smaller, pre-functionalized fragments. A prominent example is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base. For this compound, this would entail coupling prop-2-yn-1-ol or a protected version with 1-bromo-1,3-butadiyne, or a similar pairing of C₃ synthons.
Functional group interconversions are critical for transforming readily available precursors into the desired target. For example, a brominated unsaturated alcohol, synthesized via an indium-mediated allylation as described in section 2.1.3, can serve as a key intermediate. researchgate.net The hydroxyl group in this precursor can be converted into a suitable leaving group (e.g., tosylate or mesylate) and subsequently eliminated to form the second alkyne functionality. Alternatively, oxidation of the alcohol to an aldehyde followed by a Corey-Fuchs or Seyferth-Gilbert homologation can be used to install the terminal alkyne.
Optimization of Reaction Conditions for Enhanced Efficiency and Yield in Bromo-Polyene Synthesis
Achieving high efficiency and yield in the synthesis of bromo-polyyne systems like this compound requires meticulous optimization of reaction conditions. gd3services.com The process involves systematically varying parameters such as catalyst, solvent, base, temperature, and reagent stoichiometry to suppress side reactions and maximize the formation of the desired product. whiterose.ac.uk This is particularly crucial for multi-step syntheses and for reactions involving sensitive functional groups like diynes. researchgate.net
For metal-catalyzed reactions, such as the palladium-catalyzed cross-coupling of haloalkynes with alkenes, the choice of catalyst and ligands is paramount. researchgate.net Different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands can have a profound impact on reaction outcomes. The base is another critical variable; inorganic bases like K₂CO₃ or organic amines are commonly screened to find the optimal balance between reactivity and selectivity. researchgate.net Solvent choice influences reactant solubility and catalyst stability, with polar aprotic solvents like DMF or acetonitrile (B52724) often being effective. researchgate.net
The table below illustrates an example of reaction optimization for a palladium-catalyzed cross-coupling reaction to form a conjugated enyne, a structure related to derivatives of this compound. The data shows how systematic changes in reaction parameters can significantly improve product yield.
This iterative optimization process is essential for developing robust and scalable synthetic routes, minimizing waste, and ensuring the efficient production of complex molecules like brominated polyenes and diynes. nih.govresearchgate.net
Stereochemical Control and Regioselectivity in the Preparation of this compound Analogs
While this compound itself has limited stereochemical features, the synthesis of its analogs, particularly those containing double bonds (enynes), requires precise control over stereochemistry (E/Z configuration) and regioselectivity. rsc.org The ability to dictate the outcome of bond formation is a hallmark of modern synthetic chemistry and relies heavily on the careful selection of catalysts, ligands, and reaction conditions. mdpi.comresearchgate.net
In the synthesis of bromo-substituted enynes, metal catalysis plays a pivotal role in establishing stereochemical and regiochemical outcomes. For example, palladium-catalyzed cross-coupling reactions of bromoalkynes with unactivated ethylenes can proceed with high regio- and stereoselectivity to give conjugated 1,3-enynes. researchgate.net Similarly, silver-catalyzed reactions of 1-bromoalkynes can be tailored to produce (Z)-β-bromo-1-arylvinyl aryl esters with high stereoselectivity. sioc-journal.cn The choice of metal and ligands can steer the reaction through different mechanistic pathways, thereby controlling the geometry of the resulting double bond. researchgate.net
Regioselectivity becomes a major challenge when functionalizing unsymmetrical diynes. The reaction of an unsymmetrical 1,3-diyne with a coupling partner can potentially lead to a mixture of isomers. mdpi.com However, cobalt-catalyzed C-H activation reactions have shown that the regiochemical outcome can be steered by the electronic and steric properties of the substituents on the diyne framework. rsc.orgacs.org This allows for the selective synthesis of one regioisomer over another, providing access to highly functionalized and structurally defined heterocycles. rsc.org The ability to control the site of bond formation is crucial for the synthesis of complex molecular architectures derived from diyne precursors. mdpi.com
The following table presents examples of reactions where stereoselectivity or regioselectivity is a key consideration in the synthesis of bromo-substituted unsaturated systems.
Table of Mentioned Compounds
Reactivity and Mechanistic Investigations of 1 Bromohexa 1,5 Diyne
Intramolecular Cyclization Reactions Promoted by the Bromo-diyne Moiety
The proximate positioning of the two alkyne functionalities in 1-bromohexa-1,5-diyne facilitates intramolecular reactions, leading to the formation of cyclic structures. The bromo-substituent on one of the alkynes plays a crucial role in activating the molecule for these transformations.
Palladium catalysts have proven to be exceptionally effective in promoting the cyclization of this compound and its derivatives. These reactions often proceed through a cascade of elementary steps, including oxidative addition, migratory insertion, and reductive elimination, to afford a diverse range of carbocyclic products.
Palladium-catalyzed tandem cyclizations of substrates derived from this compound have been developed as a powerful tool for the synthesis of cyclopentenone derivatives. For instance, 1-bromohexa-1,5-dien-3-ols, which can be prepared from related β-bromo-vinylaldehydes, undergo a novel Pd-catalyzed tandem cyclization to yield these valuable five-membered ring systems. researchgate.net This transformation highlights the utility of the bromo-alkyne moiety as a linchpin for constructing complex carbocyclic frameworks. The reaction proceeds efficiently and provides a straightforward route to functionalized cyclopentenones. researchgate.net
A general and efficient method for the synthesis of substituted cyclohexenol (B1201834) systems featuring a conjugated bis-exocyclic diene has also been developed via the Pd-catalyzed intramolecular 6-exo-dig cyclization of 'ene-yne' moieties derived from bromo-vinyl aldehydes. researchgate.net This straight forward and high-yielding method underscores the versatility of palladium catalysis in constructing six-membered rings. researchgate.net
Table 1: Examples of Palladium-Catalyzed Tandem Cyclizations
| Starting Material Derivative | Catalyst System | Product Type | Reference |
|---|---|---|---|
| 1-Bromohexa-1,5-dien-3-ols | Pd(OAc)₂, PPh₃, Base | Cyclopentenone derivatives | researchgate.net |
| 2-Bromo-8-phenyl-octa-1,5-diene-7-yn-4-ol | Pd(OAc)₂, PPh₃, HCOONa | Substituted cyclohexenols | chemrxiv.org |
An unexpected and novel palladium-mediated Heck-type intramolecular oxidative cyclization of 1-bromohexa-1-ene-5-yn-3-ol derivatives has been reported. researchgate.net This reaction provides an efficient pathway to carbocyclic derivatives. The process involves a domino sequence that is facilitated by the presence of a base. researchgate.net This type of cyclization, which can be considered a variation of the Heck reaction, demonstrates the diverse reactivity of palladium catalysts in promoting intramolecular C-C bond formation. The reaction proceeds under relatively mild conditions and offers a convenient route to functionalized cyclic molecules.
The regioselectivity of palladium-catalyzed cyclizations of bromo-diyne systems can be influenced by the substrate's structure. For instance, the cyclization of 2-bromo-1,6-dienes can lead to either five-membered bis-exocyclic dienes or six-membered mono-exocyclic dienes. researchgate.net The outcome is dependent on the specific substrate, the palladium catalyst used, and the presence of a base. In contrast, 2-bromo-1,7-dienes cyclize with high regioselectivity to form six-membered rings. researchgate.net This substrate control allows for the selective synthesis of different ring sizes from similar starting materials. Recent studies have also shown that ligand control can be a powerful tool to achieve regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-dienes. nih.gov
While specific theoretical and computational studies focused solely on this compound are not extensively detailed in the provided results, the broader field of palladium-catalyzed cyclizations has been significantly informed by such investigations. uic.educaltech.edu Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the intricate mechanistic details of these reactions. divyarasayan.org These studies can help to understand the energetics of different reaction pathways, the structures of key intermediates and transition states, and the factors that govern selectivity. For example, computational studies have been used to investigate the unexpected formation of cyclopropane (B1198618) rings during certain palladium-catalyzed cyclizations of diene systems. divyarasayan.org
The diacetylene unit present in this compound and its derivatives is susceptible to electrophilic attack, which can initiate intramolecular cyclization. This strategy offers an alternative to transition metal-catalyzed methods for the construction of cyclic systems.
An efficient strategy for the synthesis of asymmetrically substituted enediynes fused to heterocyclic cores has been developed based on the electrophilic cyclization of diacetylenes. spbu.ru This approach utilizes the iodocyclization of readily available ortho-functionalized (buta-1,3-diynyl)arenes as a direct method for synthesizing 2-ethynyl-3-iodoheteroindenes. spbu.ru These products can then be further functionalized via Sonogashira coupling. This methodology demonstrates the utility of electrophilic cyclization in constructing complex molecular architectures containing the enediyne motif. spbu.ru
Palladium-Catalyzed Cyclization Pathways
Cross-Coupling Transformations Utilizing the Bromine Atom
The bromine atom in this compound serves as a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in carbon-carbon bond formation and allow for the elaboration of the diyne scaffold into more complex molecular architectures.
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly efficient and can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org Derivatives of this compound, where the bromine atom is part of a vinyl or aryl system, are ideal substrates for Sonogashira couplings. The reactivity of the halide in Sonogashira reactions generally follows the trend I > Br > Cl. wikipedia.org The reaction is tolerant of a wide range of functional groups and has been applied in the synthesis of pharmaceuticals and organic materials. wikipedia.orgbeilstein-journals.org
Table 1: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Diphenylacetylene | 98% | nih.gov |
| 4-Iodotoluene | 1-Heptyne | Pd(PPh₃)₄ / CuI / Pyrrolidine | 1-(4-Methylphenyl)-1-heptyne | 95% | rsc.org |
| 1-Iodonaphthalene | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | 1-(1-Naphthyl)-1-octyne | High | rsc.org |
This table presents illustrative examples of Sonogashira couplings with various substrates and is not specific to this compound.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov The vinyl bromide moiety of a this compound derivative would readily participate in Negishi coupling reactions. Organozinc reagents are generally prepared in situ, and the reaction tolerates a wide array of functional groups. nih.gov Nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, are often employed, although palladium catalysts can offer higher yields and functional group tolerance. wikipedia.org
Table 2: Key Features of Negishi Coupling
| Feature | Description |
|---|---|
| Catalyst | Typically Palladium (e.g., Pd(PPh₃)₄) or Nickel (e.g., Ni(acac)₂) complexes. wikipedia.org |
| Organometallic Reagent | Organozinc compounds (R-ZnX). wikipedia.org |
| Electrophile | Organic halides (R'-X, where X = Cl, Br, I) or triflates. wikipedia.org |
| Bond Formation | Forms a new carbon-carbon bond between the organic groups of the organometallic reagent and the electrophile. |
| Scope | Broad scope, coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org |
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, commercial availability of a vast number of boronic acids, and excellent functional group tolerance. wikipedia.orgmdpi.com For a derivative of this compound, the vinyl bromide can be coupled with various organoboron reagents to synthesize complex polyenes and other conjugated systems. nih.gov The reaction is widely used in the pharmaceutical industry and for the synthesis of fine chemicals. wikipedia.org
Table 3: General Suzuki-Miyaura Reaction Scheme
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|---|---|---|---|
| R¹-X (X = Br, I, OTf) | R²-B(OR)₂ | Pd(0) complex | e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃ | R¹-R² |
This table illustrates the general components of a Suzuki-Miyaura coupling reaction.
Nickel-catalyzed reductive cross-coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly in the construction of cyclic structures. oaepublish.com These reactions often involve the coupling of two different electrophiles under reducing conditions. oaepublish.com For a substrate like this compound, a nickel-catalyzed intramolecular reductive coupling between the vinyl bromide and one of the alkyne moieties could potentially lead to the formation of novel ring systems. Such transformations can be highly selective and proceed under mild conditions. researchgate.netrsc.org The mechanism of these reactions can vary, sometimes involving radical intermediates or distinct nickel oxidation states. oaepublish.com Electrocatalysis using nickel complexes has also been shown to facilitate the intramolecular cyclization of organohalides with alkynes. acs.org
Annulation and Ring-Forming Reactions Based on this compound Reactivity
The unique structure of this compound, with its six-carbon chain and terminal reactive sites, makes it a promising precursor for various cyclization and annulation strategies to construct complex carbocyclic frameworks.
Formal [4+1] and [5+1] annulation reactions are powerful methods for the one-pot construction of five- and six-membered carbocycles from simple acyclic precursors. acs.org These sequences typically involve a tandem reaction cascade, such as an SN2 reaction followed by a conjugate addition, to assemble the ring system. acs.org
While direct use of this compound in these specific annulations is not extensively documented, its structure allows for logical synthetic transformations into suitable substrates. For instance, this compound could be converted into a (E)-6-bromo-2-hexenoate derivative. This type of substrate is known to undergo diastereoselective K₂CO₃-mediated [4+1] annulation with active methylene (B1212753) compounds, such as malononitrile (B47326) and dimethyl malonate, to yield highly substituted cyclopentanes. acs.org The process involves an initial SN2 displacement of the bromide by the nucleophile, followed by an intramolecular conjugate addition to form the five-membered ring. acs.org
A hypothetical reaction sequence starting from a derivative of this compound is presented below.
Table 1: Hypothetical [4+1] Annulation for Cyclopentane Synthesis
| Precursor (Derived from this compound) | Reagent | Annulation Type | Product Class |
|---|---|---|---|
| (E)-ethyl 6-bromohex-2-enoate | Malononitrile | Formal [4+1] | Substituted Cyclopentane |
Similarly, transformation of this compound into a seven-carbon chain homolog, such as a 7-bromo-2-heptenoate, would enable its use in formal [5+1] annulations to construct cyclohexane (B81311) derivatives. acs.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis, requiring a conjugated diene and a dienophile. wikipedia.orgucalgary.ca this compound, with its diyne structure, is not a diene itself. However, it can serve as a precursor to polyene systems that are highly effective in Diels-Alder reactions.
Research has shown that systems structurally related to this compound can be converted into cyclohexenol derivatives bearing a conjugated bis-exocyclic diene system. researchgate.netchemrxiv.org This transformation is often achieved through palladium-catalyzed intramolecular cyclization of precursors like '2-bromo-1,5-diene-7-yne' systems. researchgate.netchemrxiv.orgsemanticscholar.org The resulting conjugated diene moiety is then primed for participation in [4+2] cycloadditions.
For this compound, a plausible route to a suitable Diels-Alder precursor would involve:
Sonogashira Coupling: Reaction at the terminal alkyne (C-5/C-6) with an appropriate partner.
Partial Reduction/Hydration: Conversion of the bromoalkyne functionality (C-1/C-2) to a bromovinyl group.
Palladium-Catalyzed Cyclization: An intramolecular Heck-type reaction could then form a cyclohexene (B86901) ring with an attached diene system, which can subsequently react with a dienophile like maleic anhydride. mnstate.edu
Table 2: Potential Diels-Alder Reactivity of a this compound Derivative
| Derived Diene System | Dienophile | Reaction Type | Product Type |
|---|---|---|---|
| Substituted cyclohexadiene | Maleic Anhydride | Diels-Alder [4+2] | Bicyclic Adduct |
The geometry of the double bonds in the derived diene is crucial, as it dictates the stereochemistry of the resulting Diels-Alder product. whiterose.ac.uk
Other Distinct Reactivity Patterns of the Bromoalkyne Functionality
The bromoalkyne group in this compound imparts reactivity beyond cyclization reactions. The carbon-bromine bond and the adjacent triple bond are sites for various synthetic manipulations.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, although this is generally less facile than with saturated alkyl bromides. This pathway can be used to introduce new functional groups at the terminus of the carbon chain.
Coupling Reactions: The terminal bromoalkyne can participate in cross-coupling reactions. More commonly, the terminal alkyne at the other end of the molecule is a prime site for Sonogashira coupling with aryl or vinyl halides, a reaction catalyzed by palladium and copper complexes. researchgate.net This allows for the extension of the carbon skeleton.
Addition Reactions: The triple bonds can undergo addition reactions. For example, selenium dibromide has been shown to add across alkynes to yield bis(E-2-bromovinyl) selenides regioselectively and stereoselectively. nih.gov
Alkynylation: The terminal C-H bond at C-6 is acidic and can be deprotonated with a strong base, such as butyllithium, to form a lithium acetylide. thieme-connect.de This nucleophilic species can then react with various electrophiles, like alkyl halides, to form a new carbon-carbon bond, providing a straightforward method for chain extension. thieme-connect.dethieme-connect.de
Gold-Catalyzed Cycloisomerization: 1-Bromoalkynes are known substrates for gold(I)-catalyzed cycloisomerization reactions. researchgate.net In the case of this compound, this could potentially lead to intramolecular cyclization pathways involving the second alkyne unit, forming complex cyclic structures.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| (E)-6-bromo-2-hexenoate |
| (E)-ethyl 6-bromohex-2-enoate |
| 7-bromo-2-heptenoate |
| Malononitrile |
| Dimethyl malonate |
| Maleic anhydride |
| Dimethyl acetylenedicarboxylate |
| Butyllithium |
| Selenium dibromide |
Applications of 1 Bromohexa 1,5 Diyne As a Versatile Synthetic Building Block
Utility in Natural Product Total Synthesis
The quest to synthesize naturally occurring compounds with potent biological activities has driven the development of innovative synthetic strategies. 1-Bromohexa-1,5-diyne and its derivatives have proven to be invaluable tools in this endeavor, enabling the efficient assembly of complex natural product scaffolds.
While direct total syntheses commencing with the parent this compound are not extensively documented, the strategic use of the hexa-1,5-diyne framework, often functionalized with a handle for subsequent transformations, is a recurring theme in the synthesis of complex molecules. The bromoalkyne functionality serves as a versatile linchpin for introducing key fragments through powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling. This reaction allows for the facile connection of the diyne backbone to various aryl or vinyl halides, laying the groundwork for the construction of elaborate molecular superstructures.
Conjugated dienes and polyenes are common structural motifs in a wide range of bioactive natural products, contributing to their unique electronic properties and biological functions. This compound derivatives have been ingeniously employed in the synthesis of these crucial substructures. For instance, palladium-catalyzed intramolecular cyclization of systems derived from 2-bromo-1,5-diene-7-yne precursors, which are closely related to this compound, has been shown to generate substituted cyclohexenol (B1201834) rings bearing conjugated bis-exocyclic dienes. semanticscholar.orgchemrxiv.orgresearchgate.net This methodology provides a powerful tool for accessing the core structures of important natural products like Vitamin D and various bicyclic sesquiterpenes. semanticscholar.org
A general and efficient method for the synthesis of substituted cyclohexenol systems with conjugated bis-exocyclic dienes involves the intramolecular 6-exo-dig cyclization of an 'ene-yne' moiety derived from a bromo-diyne precursor. semanticscholar.orgchemrxiv.orgresearchgate.net This straightforward and high-yielding approach underscores the utility of such building blocks in constructing poly-ene substituted cyclohexenol moieties found in numerous naturally occurring and biologically active molecules. semanticscholar.org
| Natural Product Class | Key Structural Motif | Role of this compound Derivative |
| Vitamin D Analogs | Conjugated Triene | Precursor to the A-ring with a conjugated diene system |
| Bicyclic Sesquiterpenes | Cyclohexene (B86901) Core | Building block for the formation of the six-membered ring |
Macrocycles represent a significant class of natural products with diverse and potent biological activities. The conformational flexibility and pre-organization of linear precursors are critical for successful macrocyclization. The hexa-1,5-diyne unit provides a valuable scaffold for the synthesis of macrocyclic systems. The rigid alkyne units can impart a degree of conformational constraint on the linear precursor, facilitating the ring-closing step. While specific examples starting directly from this compound are not prevalent, the general strategy of using functionalized diynes in macrocyclization reactions is well-established. Techniques such as zirconocene-mediated coupling of diynes have demonstrated the influence of the diyne backbone in templating the formation of dimeric or trimeric macrocycles.
Construction of Novel Carbocyclic and Heterocyclic Frameworks
Beyond its application in natural product synthesis, this compound is a valuable tool for the construction of a wide range of novel carbocyclic and heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.
The synthesis of five- and six-membered rings is a cornerstone of organic chemistry. 1,5-Diyne systems can be effectively utilized in the synthesis of cyclopentenones through transition metal-catalyzed cycloaddition reactions. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for the construction of cyclopentenones. nih.gov Although not specifically demonstrated with this compound itself, the presence of two alkyne moieties makes it a potential substrate for such transformations.
More directly, as previously mentioned, derivatives of this compound have been successfully employed in the synthesis of substituted cyclohexenol derivatives. A palladium-catalyzed intramolecular cyclization of a '2-bromo-1,5-di-ene-7-yne' system, which can be conceptually derived from a this compound precursor, provides a versatile route to poly-ene substituted cyclohexenols. semanticscholar.orgchemrxiv.orgresearchgate.net This transformation proceeds via a 6-exo-dig cyclization of the 'ene-yne' moiety, resulting in the formation of a six-membered ring with a conjugated bis-exocyclic diene system in high yields. semanticscholar.org
| Carbocyclic/Heterocyclic Framework | Synthetic Method | Role of this compound Derivative |
| Substituted Cyclohexenol | Palladium-Catalyzed Intramolecular Cyclization | Precursor for 6-exo-dig cyclization to form the six-membered ring |
Enediyne natural products are a class of exceptionally potent antitumor antibiotics characterized by a nine- or ten-membered ring containing a 1,5-diyne-3-ene core. nih.govnih.gov The biosynthesis of these complex molecules is thought to proceed from linear polyketide precursors. nih.gov The this compound scaffold represents a logical, albeit simplified, acyclic precursor for the chemical synthesis of these remarkable enediyne cores. The bromoalkyne and terminal alkyne functionalities provide the necessary handles for intramolecular coupling reactions to forge the cyclic enediyne system. While the direct synthesis of a natural enediyne from this compound has not been reported, studies on the synthesis of cyclodeca-1,5-diyne-3-ene skeletons have utilized intramolecular cross-coupling reactions of precursors containing a terminal alkyne and an aromatic bromide, highlighting the feasibility of this approach.
Generation of Dendralene Derivatives and Related Polyenes
While the direct, one-step conversion of this compound into dendralene frameworks has not been extensively documented in mainstream literature, its potential as a precursor for such structures is rooted in its ability to undergo sequential coupling reactions. The general and widely adopted methods for dendralene synthesis often involve the twofold Negishi cross-coupling of 1,1-dibromoalkenes with alkenylzinc reagents. rsc.orgnih.gov However, the strategic incorporation of the this compound unit can be envisioned through multi-step sequences that first transform the diyne into a suitable intermediate for subsequent dendralene-forming cyclizations or cross-coupling reactions.
For instance, the bromoalkyne functionality can readily participate in Sonogashira, Suzuki, or Stille coupling reactions to introduce a variety of substituents at one terminus of the molecule. The remaining terminal alkyne can then be subjected to a separate set of transformations, such as hydrosilylation followed by cross-coupling, to build up the characteristic cross-conjugated diene system of a nih.govdendralene.
Although direct experimental evidence for the use of this compound in the synthesis of the dendralenes listed in the table below is not explicitly available in the cited literature, the table illustrates the types of dendralene structures that are synthetically accessible through modern organic methodologies. These examples serve to highlight the structural diversity of dendralenes, which could potentially be targeted using innovative strategies involving precursors like this compound.
Table 1: Examples of Synthesized Dendralene Derivatives
| Entry | Dendralene Derivative | Substituents | Synthetic Method |
|---|---|---|---|
| 1 | nih.govDendralene | Unsubstituted | Various |
| 2 | 2-Methyl- nih.govdendralene | Methyl | Negishi Coupling |
| 3 | 2,3-Diphenyl- nih.govdendralene | Phenyl | Negishi Coupling |
| 4 | 1,1,4,4-Tetramethyl- nih.govdendralene | Methyl | Wittig-type Reactions |
Contribution to Methodology Development in Advanced Organic Synthesis
The utility of this compound extends beyond its role as a simple building block; it has also contributed to the development of novel synthetic methodologies. The presence of multiple reactive sites within a compact framework allows for the exploration of cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly generate molecular complexity.
The bromoalkyne moiety is a key functional group in the development of palladium-catalyzed cascade reactions. For example, the intramolecular carbopalladation of the alkyne initiated by the oxidative addition of the C-Br bond to a palladium(0) catalyst can generate a vinylpalladium intermediate. This intermediate can then participate in a variety of subsequent transformations, such as further intramolecular cyclizations or cross-coupling reactions with other substrates present in the reaction mixture. While specific examples detailing the use of this compound in the development of entirely new named reactions are not prevalent, its application in refining and expanding the scope of existing methodologies is noteworthy.
Researchers have utilized substrates with similar 1,n-enyne or 1,n-diyne motifs to develop innovative cyclization strategies. These studies provide a conceptual framework for how this compound could be employed. For instance, radical cascade cyclizations of 1,n-enynes and diynes have emerged as a powerful tool for constructing carbo- and heterocyclic systems. The bromo-substituted alkyne in this compound could serve as a radical acceptor or precursor in such cascades, leading to the formation of novel polycyclic structures.
The exploration of the reactivity of this compound and related compounds continues to push the boundaries of synthetic chemistry, offering new pathways for the efficient construction of complex molecules and contributing to the ever-evolving toolkit of the synthetic organic chemist.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Transformations of 1-Bromohexa-1,5-diyne
The reactivity of the dual alkyne and vinyl bromide moieties in this compound invites the development of innovative catalytic systems to control its transformations with high selectivity and efficiency. Research in this area is expected to focus on several key themes.
Transition-metal catalysis remains a cornerstone for activating and functionalizing alkynes. mdpi.com Future efforts will likely involve designing catalysts that can selectively target one of the two alkyne groups or enable cascade reactions involving both. For instance, palladium-catalyzed methodologies, which are effective for the homocoupling of bromo-iodoalkenes to form 1,3-diynes, could be adapted for cross-coupling reactions with this compound. organic-chemistry.org Similarly, copper-catalyzed systems, known for promoting the asymmetric cyclization of diynes, present a promising avenue for constructing chiral molecules from this substrate. rsc.orgrsc.orgnih.gov The development of catalysts that can mediate C-H activation and subsequent coupling with the diyne system will be crucial for building complex molecular frameworks in a step-economic fashion. rsc.org
Another emerging area is the use of visible-light-induced transition metal catalysis, which offers milder reaction conditions and unique reactivity pathways. nih.gov Exploring cobalt, copper, or other metal complexes that can be photoexcited to engage with the bromoalkyne or diyne functionalities could lead to novel transformations not accessible through thermal methods. The challenge lies in designing ligand scaffolds that can fine-tune the metal center's electronic properties to achieve desired reactivity and selectivity.
The table below summarizes potential catalytic systems and their prospective applications for this compound.
| Catalytic System | Catalyst Type | Potential Transformation | Expected Outcome |
| Palladium-based | Homogeneous Pd(II)/Pd(0) complexes | Cross-coupling (e.g., Sonogashira, Suzuki) | Formation of functionalized enynes and diynes |
| Copper-based | Chiral Cu(I)/Cu(II) complexes | Asymmetric cyclization, C-O/C-N bond formation | Synthesis of enantiomerically enriched heterocycles |
| Gold-based | Cationic Au(I) complexes | [4+3] Annulations and cycloisomerizations | Construction of complex carbocyclic and heterocyclic scaffolds mdpi.com |
| Rhodium/Cobalt-based | Cationic Rh(I) or Co(II/III) complexes | C-H activation, cycloadditions | Direct functionalization and assembly of bis-heterocycles rsc.org |
| Photocatalysis | Visible-light-active metal complexes | Radical additions, hydrofunctionalization | Access to novel reaction pathways under mild conditions |
Expanding the Scope of Synthetic Applications for Complex Molecular Architectures
The dense functionality of this compound makes it an ideal precursor for the rapid assembly of complex molecular structures, including carbocycles and heterocycles, which are prevalent in natural products and pharmaceuticals. rsc.orgresearchgate.net Future research will focus on harnessing its reactivity in cascade reactions to build molecular complexity efficiently.
Radical cascade cyclizations of diynes have emerged as a powerful strategy for preparing intricate polycyclic systems. researchgate.net By initiating a radical addition to one of the alkyne units of this compound, a sequence of cyclizations can be triggered to form multiple rings in a single synthetic operation. The vinyl bromide moiety can serve as a handle for initiating the radical cascade or for post-cyclization functionalization.
Furthermore, transition-metal-catalyzed annulation reactions offer a direct route to fused ring systems. rsc.orgresearchgate.net For example, rhodium or cobalt catalysts could mediate the coupling of this compound with various partners (e.g., arenes, alkenes) through C-H activation, leading to diverse polycyclic aromatic and heterocyclic compounds. Dual-gold catalysis is another promising approach for activating both alkyne groups simultaneously to construct complex scaffolds like benzofused cyclobutanes. researchgate.net The application of these strategies could be pivotal in the total synthesis of polyyne-containing natural products. researchgate.net
| Reaction Type | Key Reagents/Catalysts | Potential Molecular Architecture |
| Radical Cascade Cyclization | Radical initiators (e.g., AIBN, Togni reagent) | Fused and bridged polycyclic carbocycles and heterocycles |
| Transition-Metal Annulation | Rh, Co, Ru, or Pd catalysts; coupling partners | Polycyclic aromatic hydrocarbons (PAHs), bis-heterocycles |
| Intramolecular Cycloaddition | Thermal or catalytic activation | Bicyclic and tricyclic systems with defined stereochemistry |
| Dual-Metal Catalysis | Two distinct metal catalysts (e.g., Au/Au) | Complex polycycles via selective alkyne activation |
Advanced Theoretical Modeling and Computational Predictions of Reactivity
To guide the rational design of catalysts and reaction conditions, advanced theoretical and computational methods are becoming indispensable. For a molecule like this compound, with multiple reactive sites, computational studies can provide deep insights into reaction mechanisms, selectivity, and kinetics.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential transformations. For instance, DFT can elucidate the energetics of different pathways in a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, helping to predict the most favorable reaction outcome. beilstein-journals.org Such studies have been successfully applied to understand alkyne bromination and haloboration reactions, providing valuable data on transition states and intermediates. figshare.comnih.govnih.gov
Furthermore, computational models can predict the reactivity of diynes in complex transformations like the Masamune-Bergman cyclization, which generates highly reactive p-benzyne intermediates. nih.gov A proposed "angle distortion model" suggests that the reactivity of enediynes can be correlated with the angular strain at the alkyne carbons, a hypothesis that could be tested and refined for this compound. rsc.org Reaction path network calculations, using methods like the Artificial Force Induced Reaction (AFIR) method, can map out complex reaction landscapes to identify desired and undesired pathways, thereby guiding the optimization of reaction conditions for novel transformations. nih.gov
| Computational Method | Area of Investigation | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state analysis | Selectivity (regio-, stereo-), activation barriers, catalyst stability |
| Molecular Dynamics (MD) | Catalyst-substrate interactions, solvent effects | Conformational preferences, dynamic behavior of intermediates |
| Reaction Path Network (e.g., AFIR) | Exploration of complex reaction pathways | Identification of novel products and side-reactions |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with reactivity | Prediction of reactivity for substituted diyne analogues |
Integration of this compound Chemistry with Flow Chemistry and Sustainable Synthesis Principles
The integration of green chemistry principles is a paramount goal in modern organic synthesis. yale.eduopcw.orgsigmaaldrich.com The chemistry of this compound is well-suited for alignment with these principles, particularly through the adoption of flow chemistry.
Flow chemistry, which involves conducting reactions in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing. symeres.comvapourtec.com These benefits include superior control over reaction parameters like temperature, pressure, and residence time, leading to improved safety, higher yields, and better selectivity. thalesnano.comnjbio.com Given the often high reactivity and potential instability of diyne compounds and their intermediates, flow chemistry provides a safer environment by minimizing the reaction volume at any given moment and enabling rapid quenching if necessary. njbio.com
Key principles of green chemistry, such as atom economy and catalysis, are central to the future development of this compound chemistry. acs.org Designing catalytic cascade reactions that incorporate most or all atoms from the starting materials into the final product will be a key research focus. Flow chemistry can facilitate the use of immobilized catalysts, simplifying purification and enabling catalyst recycling. Additionally, the precise control offered by flow reactors can reduce the need for protecting groups and minimize the generation of solvent waste, further enhancing the sustainability of synthetic processes involving this versatile building block. sigmaaldrich.comwikipedia.org
| Green Chemistry Principle | Application in this compound Chemistry | Benefit of Flow Chemistry |
| Atom Economy | Designing cascade reactions that form multiple bonds in one pot. | Precise stoichiometric control via flow rate adjustments. vapourtec.com |
| Catalysis | Using recyclable catalytic reagents instead of stoichiometric ones. | Facilitates use of immobilized catalysts for easy separation and reuse. |
| Safer Chemistry | Handling potentially hazardous intermediates in small quantities. | Minimizes reaction volume, allows for rapid quenching, and contains exothermic reactions. njbio.com |
| Energy Efficiency | Running reactions at ambient or slightly elevated temperatures. | Superior heat transfer allows for efficient heating/cooling, reducing energy waste. njbio.com |
| Waste Prevention | Reducing the use of solvents and purification steps. | Enables solvent recycling and in-line purification, minimizing waste streams. |
Q & A
Q. How can researchers optimize the synthesis of 1-bromohexa-1,5-diyne to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Use potassium tert-butoxide (t-BuOK) as a base to deprotonate terminal alkynes, as demonstrated in similar diyne bromination reactions .
- Solvent Choice : Polar aprotic solvents like DME (dimethoxyethane) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Maintain low temperatures (0–5°C) to minimize side reactions like alkyne oligomerization .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients can isolate the product effectively .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify C≡C stretching vibrations (~2100–2260 cm⁻¹) and C-Br bonds (~500–700 cm⁻¹). Compare with reference spectra of structurally similar bromoalkynes .
- NMR Analysis : Use NMR to confirm terminal alkyne protons (δ 2.0–3.0 ppm) and NMR to resolve sp-hybridized carbons (δ 70–100 ppm). - HSQC can distinguish overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., / ratio) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent degradation and bromine release .
- Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data on this compound’s reactivity?
Methodological Answer:
- Quantum Mechanical Calculations : Perform DFT (Density Functional Theory) studies (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic substitution at the brominated carbon vs. alkyne protonation .
- Transition State Analysis : Identify intermediates and activation energies to explain discrepancies in observed product ratios under varying pH conditions .
- Benchmarking : Compare computed vibrational spectra (IR) with experimental data to validate mechanistic hypotheses .
Q. What strategies mitigate challenges in tracking this compound’s degradation in biological systems?
Methodological Answer:
- Isotopic Labeling : Synthesize - or -labeled analogs to trace metabolic pathways via LC-MS/MS .
- Enzyme Assays : Use recombinant cytochrome P450 enzymes to study oxidative degradation products in vitro .
- Data Reconciliation : Apply de facto anonymization protocols to share sensitive biological data while complying with GDPR and HIPAA .
Q. How can researchers design experiments to address conflicting reports on this compound’s stability under light exposure?
Methodological Answer:
- Controlled Irradiation Studies : Use monochromatic light sources (e.g., 254 nm UV) to quantify photodegradation rates. Compare results with dark controls .
- Statistical Analysis : Apply ANOVA to assess significance across replicates and identify outliers. Use Tukey’s HSD test for post-hoc comparisons .
- Collaborative Validation : Share raw data via open-access repositories (e.g., Zenodo) to enable independent verification of findings .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing kinetic data from this compound reactions?
Methodological Answer:
- Nonlinear Regression : Fit time-dependent concentration data to first- or second-order kinetic models using software like OriginLab or Python’s SciPy .
- Error Propagation : Calculate uncertainties in rate constants via Monte Carlo simulations .
- Graphical Standards : Adopt journal-specific guidelines (e.g., RSC’s Med. Chem. Commun.) for figures: limit chemical structures to 2–3 per graphic and avoid compound-specific annotations (e.g., "4b") .
Q. How should researchers critically evaluate literature on this compound’s applications in drug discovery?
Methodological Answer:
- Source Reliability : Prioritize peer-reviewed journals (e.g., J. Phys. Chem. A) over non-academic platforms like ChemScene .
- Bias Assessment : Use tools like ROBIS (Risk Of Bias In Systematic Reviews) to evaluate experimental design flaws (e.g., lack of controls) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, such as correlations between bromoalkyne structure and antimicrobial activity .
Tables
| Property | Method | Reference |
|---|---|---|
| Synthesis Yield | Column Chromatography | |
| IR Stretching Frequencies | FT-IR (ATR Mode) | |
| Degradation Half-Life (UV) | HPLC-UV (254 nm) | |
| Computational Modeling | Gaussian 16 (B3LYP/6-31G*) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
